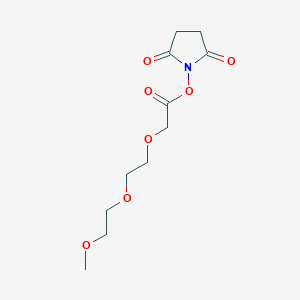
N-Octyl-N-propanoylglycine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Peptide-Based Materials
A study by Formaggio et al. (2003) focused on the synthesis and characterization of N α-protected, monodispersed homo-oligopeptide esters from L-C α-methyl, C α-n-propylglycine. These homo-oligomers were found to preferentially adopt right-handed β bends and 3_10 helices, indicating their potential for constructing rigid foldamers with a defined screw-sense bias. This research suggests that derivatives of N-Octyl-N-propanoylglycine could be useful in designing peptide-based materials with specific structural properties (Formaggio et al., 2003).
Glycine Receptor Studies
Oku et al. (1999) investigated the impact of octanol, a derivative of octyl compounds, on the kinetics of glycinergic inhibitory postsynaptic currents in mouse brainstem slices. This study provides insights into the effects of octyl derivatives on glycinergic synaptic transmission, which could be relevant for understanding the role of compounds like this compound in neuroscience research (Oku et al., 1999).
Endogenous Lipid Modulation
Jeong et al. (2010) explored the actions of N-arachidonyl-glycine on neurons within the superficial dorsal horn. Their findings suggest that similar glycine derivatives could play a role in modulating synaptic transmission, which might extend to compounds like this compound (Jeong et al., 2010).
Transport Systems in Bacteria
Cairney et al. (1985) discovered that the proP gene in Salmonella typhimurium, which encodes for a transport system, is crucial for the uptake of betaine, a trimethylglycine. This highlights the potential for exploring the transport and function of similar glycine derivatives in bacterial systems (Cairney et al., 1985).
Interaction with DNA
A study by Moghadam et al. (2016) on the interaction of Pt(II) and Pd(II) complexes of glycine derivatives with calf thymus DNA might be relevant for understanding how this compound could interact with biological macromolecules (Moghadam et al., 2016).
Modulation of Calcium Influx and NO Production
Rimmerman et al. (2008) studied N-palmitoyl glycine, an endogenous lipid, for its role in modulating calcium influx and nitric oxide production in sensory neurons. This research could provide a framework for understanding the physiological effects of this compound in similar contexts (Rimmerman et al., 2008).
Potential as Anti-Inflammatory Agents
Nath et al. (2009) synthesized and characterized organotin(IV) derivatives of tryptophanylglycine, revealing their potential as non-steroidal anti-inflammatory agents. This suggests that this compound could also have applications in the development of new anti-inflammatory compounds (Nath et al., 2009).
Eigenschaften
IUPAC Name |
2-[octyl(propanoyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-3-5-6-7-8-9-10-14(11-13(16)17)12(15)4-2/h3-11H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKKMUKGPYMZLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(CC(=O)O)C(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30841549 | |
| Record name | N-Octyl-N-propanoylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30841549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920982-58-7 | |
| Record name | N-Octyl-N-propanoylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30841549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



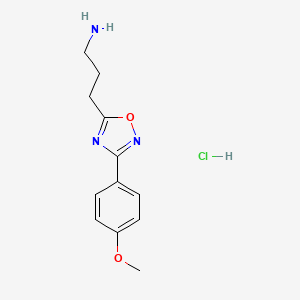


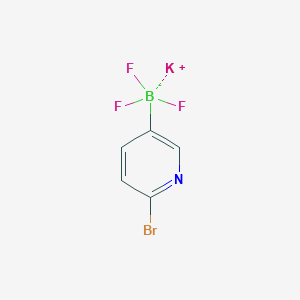

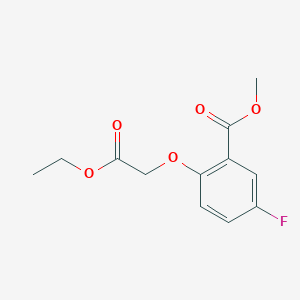
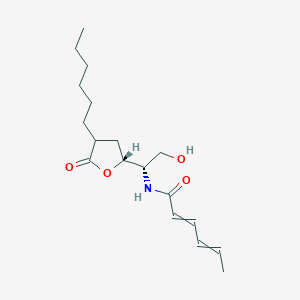

![(2R,3R,4S,5S,6R)-2-[[(3R,8R,10R,12S,13S,14S,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1401499.png)

